molecular formula C19H22F3N5O B2441329 (3-(Dimethylamino)phenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034602-73-6

(3-(Dimethylamino)phenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2441329
CAS No.: 2034602-73-6
M. Wt: 393.414
InChI Key: UJHQRTUOKSKDCB-UHFFFAOYSA-N
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Description

The compound (3-(Dimethylamino)phenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is an organic molecule featuring a complex arrangement of functional groups, including dimethylamino, phenyl, pyrimidinyl, piperazinyl, and methanone structures. This diverse structural composition grants the compound a range of interesting properties, making it of significant interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

The biochemical properties of (3-(Dimethylamino)phenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone are not fully understood yet. It is known that this compound can interact with various enzymes and proteins. For instance, it has been found to interact with serine/threonine-protein kinase, which is involved in the control of the cell cycle

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to have significant antitumor activity in RT112 bladder cancer xenografts models overexpressing wild-type FGFR3 . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Dimethylamino)phenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the phenyl dimethylamino group: : Starting with 3-bromoaniline, this can be converted to (3-dimethylamino)phenyl via a nucleophilic substitution reaction using dimethylamine.

  • Formation of the pyrimidinyl group: : The pyrimidinyl component can be synthesized separately through a reaction involving 2-methyl-6-(trifluoromethyl)pyrimidine, utilizing appropriate reagents and conditions for substitution or ring formation.

  • Coupling of the piperazine ring: : The piperazinyl group is introduced through a nucleophilic substitution reaction with 1-chloro-4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine.

  • Formation of the methanone linkage: : Finally, the phenyl dimethylamino and pyrimidinyl piperazine components are coupled using a carbonylating agent like phosgene to form the final methanone compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing these synthetic steps to maximize yield and efficiency. Techniques such as continuous flow chemistry could be employed to streamline and scale-up the process, while maintaining high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : This compound might undergo oxidation reactions at the phenyl or pyrimidine rings, potentially forming quinones or other oxidized derivatives.

  • Substitution: : It can participate in electrophilic and nucleophilic substitution reactions, particularly involving the dimethylamino and piperazine groups.

Common Reagents and Conditions

  • Oxidants like potassium permanganate (for oxidation reactions).

  • Reducing agents like lithium aluminium hydride (for reduction reactions).

  • Electrophiles and nucleophiles, depending on the specific substitution reactions being targeted.

Major Products Formed

  • Oxidized derivatives (e.g., phenyl quinones).

  • Reduced derivatives (e.g., dihydro-pyrimidine compounds).

  • Substituted derivatives with various functional groups replacing hydrogens or other substituents.

Scientific Research Applications

Chemistry

  • Used as a reagent or intermediate in the synthesis of more complex molecules.

  • Involved in studies of reaction mechanisms and kinetics.

Biology

  • Potentially useful in studies of neurotransmitter function due to its structural similarity to known bioactive compounds.

  • Can be used in the development of new bioassays or diagnostic tools.

Medicine

  • May be explored as a lead compound in drug discovery for its potential pharmacological properties.

  • Could be involved in the design of new therapeutic agents targeting specific molecular pathways.

Industry

  • Utilized in the production of specialty chemicals.

  • Applications in materials science for developing new polymers or advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Dimethylamino)phenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

  • (3-(Dimethylamino)phenyl)(4-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

  • (3-(Dimethylamino)phenyl)(4-(2-methyl-6-(difluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Uniqueness: The presence of the trifluoromethyl group on the pyrimidine ring in (3-(Dimethylamino)phenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone adds unique electronic properties and lipophilicity, which can significantly influence its reactivity and interaction with biological targets. Compared to similar compounds, its specific combination of functional groups may offer distinct pharmacological or chemical behaviors.

This molecule is a prime example of how intricate organic compounds can be, bearing a multitude of functional groups that open up a vast array of applications and transformations. Fascinating, isn't it?

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N5O/c1-13-23-16(19(20,21)22)12-17(24-13)26-7-9-27(10-8-26)18(28)14-5-4-6-15(11-14)25(2)3/h4-6,11-12H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHQRTUOKSKDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N(C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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